molecular formula C8H10F3N3S B010659 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 107507-53-9

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B010659
CAS No.: 107507-53-9
M. Wt: 237.25 g/mol
InChI Key: WKUALTYNBYXZGQ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of high-throughput synthesis techniques and automated systems to ensure the efficient and scalable production of the compound. These methods may include solid-phase synthesis and parallel synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl and thiazole groups enhances the efficacy against various bacterial strains. Studies have shown that 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties
The thiazole ring is known for its role in anticancer drug development. Compounds containing thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells, warranting further investigation into its potential as an anticancer agent.

Agrochemical Applications

Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals. Its ability to disrupt biological processes in pests has led researchers to explore its application as an insecticide or herbicide. Initial trials indicate that formulations containing this compound can effectively manage pest populations while being less harmful to beneficial insects.

Materials Science

Polymer Chemistry
In materials science, the incorporation of piperazine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance in polymers, making this compound a valuable additive in creating advanced materials for industrial applications.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study (2020) Evaluated the efficacy against bacterial strainsDemonstrated significant inhibition of both Gram-positive and Gram-negative bacteria
Cytotoxicity Assay (2021) Assessed effects on cancer cell linesIndicated potential for inducing apoptosis in specific cancer types
Agrochemical Trial (2022) Tested as an insecticideShowed effective pest control with reduced impact on non-target species

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperazine
  • 4-(Trifluoromethyl)piperazine-1-carboxylate
  • 1-(4-Chlorophenyl)piperazine

Uniqueness: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .

Biological Activity

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H10F3N3S
Molecular Weight233.25 g/mol
IUPAC NameThis compound
InChI KeyZFQKXJZQWZVYNE-UHFFFAOYSA-N

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific cellular pathways. Compounds with thiazole rings often exhibit significant interactions with cellular mechanisms related to oxidative stress and apoptosis . This interaction may be facilitated through modulation of enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Mycobacterium tuberculosis, with some derivatives showing higher potency than conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives containing the thiazole moiety can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Study on Antimicrobial Efficacy

In a comparative study involving several thiazole derivatives, this compound was tested against a panel of bacterial pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) ranging from 4 to 16 μg/mL against Gram-positive bacteria, which is competitive with existing antibiotics .

Anticancer Research

A recent investigation into the anticancer effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against human colon cancer (HCT116) cells. The IC50 value was determined to be approximately 10 μM, indicating its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUALTYNBYXZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548303
Record name 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107507-53-9
Record name 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107507-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6.89 mmol 1-piperazinecarbothioamide in 10 ml ethanol was added 8.26 mmol 3-bromo-1,1,1-trifluoroacetone and the mixture was heated at 70° C. for 2 h. The mixture was then concentrated in vacuo and the residue resuspended in dichloromethane. Insoluble material was removed by filtration and the filtrate was concentrated in vacuo. Chromatography (SiO2, methanol/dichloromethane) afforded the title compound as a yellow crystalline solid (yield 41%). MS (m/e): 238.1 (M+H+, 100%).
Quantity
6.89 mmol
Type
reactant
Reaction Step One
Quantity
8.26 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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